molecular formula C35H44O9 B159407 9-Deacetyltaxinine E CAS No. 284672-78-2

9-Deacetyltaxinine E

Cat. No. B159407
CAS RN: 284672-78-2
M. Wt: 608.7 g/mol
InChI Key: MNKBCBWUAFDXSP-JVJUJCKXSA-N
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Description

9-Deacetyltaxinine E is a natural product derived from the seeds of Taxus mairei . It is a type of compound known as Diterpenoids . The molecular formula is C35H44O9 and it has a molecular weight of 608.72 g/mol . It is a powder in physical form .


Physical And Chemical Properties Analysis

9-Deacetyltaxinine E is a powder in physical form . It has a molecular weight of 608.72 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

  • HDAC Inhibitors in Cancer Treatment : N-Hydroxycinnamides, including compounds related to 9-Deacetyltaxinine E, have been studied as inhibitors of histone deacetylase (HDAC), a promising target for cancer therapeutics. These compounds show potential in enhancing acetylation of cellular components like α-tubulin or histone H3, which is significant in the treatment of various cancers (Huang et al., 2010).

  • Antitumor Properties : The synthesis and evaluation of biotinylated colchicine derivatives, including structures similar to 9-Deacetyltaxinine E, have indicated potent antitumor activity. These derivatives show enhanced selectivity and reduced toxicity, making them candidates for further investigation as antitumor agents (Wang et al., 2021).

  • Gene Therapy for Cancer : In a study on gene therapies for cancer, a strategy involving prodrug-activating gene therapies showed enhanced anticancer effects. While not directly mentioning 9-Deacetyltaxinine E, the study provides insight into the broader context of innovative cancer treatments (Aghi et al., 1998).

  • Role in Lipoprotein Metabolism : Research on PCSK9 (proprotein convertase subtilisin/kexin type 9) and its role in lipoprotein metabolism and cardiovascular disease highlights the importance of molecular biology in understanding and treating these conditions. Though not directly related to 9-Deacetyltaxinine E, this research contextually enriches the understanding of complex biological processes (Shapiro et al., 2018).

  • Isolation and Structural Analysis : The isolation and structural revision of compounds from the seeds of Taxus mairei, related to 9-Deacetyltaxinine E, provide crucial insights into the chemical nature and potential applications of these compounds in scientific research (Shi et al., 2006).

  • Cancer Cell Cycle Impact : A study on 9-Hydroxystearic acid-loaded nanoparticles, related to 9-Deacetyltaxinine E, shows their effect on cancer cell cycle progression, offering insights into potential therapeutic applications in cancer treatment (Busi et al., 2019).

Safety and Hazards

In case of exposure, immediate measures should be taken. If it comes in contact with the eyes, they should be flushed with plenty of water for at least 15 minutes . If it comes in contact with the skin, the skin should be flushed with plenty of water while removing contaminated clothing and shoes . If ingested, vomiting should not be induced. Instead, if conscious and alert, the mouth should be rinsed and 2-4 cupfuls of milk or water should be drunk . If inhaled, the person should be moved to fresh air immediately .

properties

IUPAC Name

[(1R,2R,3R,5S,8R,9R,10R,13S)-2,10,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)30(19)31(42-22(4)37)25-18-27(41-21(3)36)20(2)29(34(25,6)7)32(33(35)40)43-23(5)38/h9-15,25-27,30-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26-,27-,30-,31+,32+,33-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBCBWUAFDXSP-JVJUJCKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Deacetyltaxinine E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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